molecular formula C31H24N4O3 B611942 N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide CAS No. 904513-52-6

N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide

Cat. No. B611942
CAS RN: 904513-52-6
M. Wt: 500.558
InChI Key: QEAQFZOEFPMKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZINC08792355 is a novel SIRT1 inhibitor.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : A study by Katritzky et al. (1999) elaborated on the optically pure synthesis of related hexahydro-1H-indolo compounds, showcasing the potential for developing enantioselective processes in the synthesis of complex indole derivatives.
  • Novel Compound Formation : Research by Manolov et al. (2020) introduced a new amide with a fragment similar to Brequinar, suggesting potential therapeutic applications in treatments like SARS-CoV-2.
  • Hybrid Scaffold Synthesis : Nazir et al. (2018) conducted a study on the synthesis of novel indole-based oxadiazole scaffolds, highlighting the versatility of indole derivatives in creating biologically active compounds (Nazir et al., 2018).

Biological Activity and Applications

  • Antimicrobial Activity : A 2020 study by Evren et al. reported on the synthesis of N-(naphthalen-1-yl)propanamide derivatives, including their notable antimicrobial activity (Evren et al., 2020).
  • Anti-inflammatory Potential : Berk et al. (2009) explored the anti-inflammatory and analgesic activities of N-substituted ethyl propanamide derivatives, indicating the therapeutic potential of these compounds (Berk et al., 2009).
  • Cytotoxicity and Antioxidant Activity : The 2019 study by Pachón-Angona et al. synthesized new hybrids as antioxidants and Nrf2 activators, demonstrating the potential in neuroprotective therapies (Pachón-Angona et al., 2019).

properties

CAS RN

904513-52-6

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide

Molecular Formula

C31H24N4O3

Molecular Weight

500.558

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide

InChI

InChI=1S/C31H24N4O3/c1-18(30(36)33-14-12-19-17-34-26-9-5-4-6-21(19)26)38-20-10-11-27-25(16-20)23-13-15-32-28-22-7-2-3-8-24(22)31(37)35(27)29(23)28/h2-11,13,15-18,34H,12,14H2,1H3,(H,33,36)

InChI Key

QEAQFZOEFPMKEW-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC4=C(C=C3)N5C6=C4C=CN=C6C7=CC=CC=C7C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZINC08792355

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide
Reactant of Route 3
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide
Reactant of Route 4
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide
Reactant of Route 5
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.